molecular formula C8H13N3O2 B1449350 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine CAS No. 1781170-15-7

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine

Cat. No. B1449350
CAS RN: 1781170-15-7
M. Wt: 183.21 g/mol
InChI Key: XOSGOQVMKNGIAK-UHFFFAOYSA-N
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Description

“2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine” is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles, including “2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine”, are synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesized compounds are characterized by the FT-IR, LCMS, and NMR spectral techniques .


Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The synthesis of oxadiazoles involves an annulation reaction, followed by desulfurization/intramolecular rearrangement . The reaction yields can be as high as 94% .

Scientific Research Applications

Anticancer Applications

Oxadiazole derivatives have been extensively studied for their potential as anticancer agents. The presence of the oxadiazole ring in the molecular structure can contribute to the inhibition of cancer cell growth and proliferation. Studies have shown that certain oxadiazole compounds exhibit promising activity against various cancer cell lines, including breast cancer and leukemia cells . The ethyl group and morpholine moiety in 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine may further enhance its interaction with biological targets, potentially leading to improved anticancer efficacy.

Anticonvulsant Activity

The oxadiazole nucleus is known to possess anticonvulsant properties. Compounds containing this ring system have been evaluated for their ability to prevent or reduce the frequency of seizures . The morpholine ring, when attached to the oxadiazole, could potentially modulate the compound’s pharmacokinetic properties, making it a candidate for the development of new anticonvulsant medications.

Anti-Inflammatory and Analgesic Effects

Oxadiazoles have been identified as having significant anti-inflammatory and analgesic activities. These compounds can be designed to target specific inflammatory pathways, offering a potential therapeutic strategy for treating pain and inflammation-related disorders . The structural features of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine could be optimized to maximize these effects.

Antidiabetic Potential

Research has indicated that oxadiazole derivatives can act as antidiabetic agents by modulating blood glucose levels. They may exert their effects by influencing insulin secretion or insulin sensitivity . The unique combination of the oxadiazole ring and morpholine in the compound could lead to novel mechanisms of action in diabetes management.

Antimicrobial Properties

The oxadiazole core is associated with a broad spectrum of antimicrobial properties, effective against various bacteria and fungi . This makes it a valuable scaffold for the development of new antibiotics and antifungal agents. The addition of the morpholine group to the oxadiazole ring in 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine might enhance its solubility and bioavailability, which are crucial factors for antimicrobial efficacy.

High-Energy Materials

Due to their high nitrogen content, oxadiazoles are explored as high-energy materials. They can serve as energetic cores in the design of propellants and explosives . The ethyl substitution on the oxadiazole ring of the compound being analyzed could influence its energy release properties, making it of interest for research in material science.

Mechanism of Action

While the specific mechanism of action for “2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine” is not mentioned in the retrieved papers, oxadiazoles in general have been found to exhibit a variety of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and more . They interact with various enzymes and proteins that contribute to cell proliferation .

Future Directions

Oxadiazoles, including “2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine”, have shown promising results in various fields such as medicinal chemistry and material science . Future research could focus on exploring their potential in other applications, improving their synthesis methods, and studying their mechanisms of action in more detail.

properties

IUPAC Name

2-(5-ethyl-1,3,4-oxadiazol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-2-7-10-11-8(13-7)6-5-9-3-4-12-6/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSGOQVMKNGIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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